6-[(2,4-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one
Description
6-[(2,4-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one is a benzofuran-3-one derivative with two key substituents:
This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs. However, direct pharmacological data for this compound are absent in the provided evidence; insights are extrapolated from structural analogs.
Properties
Molecular Formula |
C21H13Cl2NO3 |
|---|---|
Molecular Weight |
398.2 g/mol |
IUPAC Name |
(2Z)-6-[(2,4-dichlorophenyl)methoxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C21H13Cl2NO3/c22-15-4-3-14(18(23)9-15)12-26-16-5-6-17-19(10-16)27-20(21(17)25)8-13-2-1-7-24-11-13/h1-11H,12H2/b20-8- |
InChI Key |
MTXQNQWLZWVEJU-ZBKNUEDVSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Biological Activity
The compound 6-[(2,4-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one is a member of the benzofuran class of compounds, which have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure consists of a benzofuran core substituted with a dichlorophenyl group and a pyridylmethylene moiety. The synthesis typically involves multi-step reactions that include the formation of the benzofuran scaffold followed by selective substitutions at the desired positions.
Table 1: Chemical Structure Details
| Property | Value |
|---|---|
| Molecular Formula | C19H15Cl2N1O3 |
| Molecular Weight | 364.24 g/mol |
| Melting Point | TBD (To Be Determined) |
| Solubility | Soluble in DMSO and methanol |
Anticancer Properties
Recent studies have demonstrated that compounds in the benzofuran class exhibit significant anticancer activity. For instance, derivatives of benzofuran have shown potent inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.
Case Study: Inhibition of Tumor Cell Proliferation
A study conducted on various benzofuran derivatives, including our compound of interest, assessed their cytotoxic effects on different cancer cell lines. The results indicated that:
- IC50 values (the concentration required to inhibit cell proliferation by 50%) were notably low for certain derivatives.
- The presence of specific substituents at the 6-position significantly enhanced antiproliferative activity.
Table 2: IC50 Values Against Various Cancer Cell Lines
| Compound | MDA-MB-231 (Breast) | A549 (Lung) | HT-29 (Colon) | MCF-7 (Breast) |
|---|---|---|---|---|
| 6-[(2,4-Dichlorophenyl)methoxy]-... | 4.6 ± 0.1 μM | 4.5 ± 2.1 μM | >10 μM | >10 μM |
| CA-4 | 180 ± 50 μM | 3100 ± 100 μM | 370 ± 100 μM | TBD |
These findings suggest that the compound's structural features are critical for its biological activity, particularly in targeting tubulin assembly.
Antimicrobial Activity
In addition to anticancer properties, benzofuran derivatives have shown promise as antimicrobial agents. Research indicates that certain compounds possess significant activity against Mycobacterium tuberculosis and other pathogens.
Case Study: Antimycobacterial Activity
A series of benzofuran derivatives were tested for their efficacy against M. tuberculosis H37Rv:
- The compound 6-Benzofurylpurine was identified as a potent inhibitor with an IC90 value lower than 0.60 μM.
- Another derivative exhibited an MIC (Minimum Inhibitory Concentration) of 3.12 μg/mL , demonstrating low cytotoxicity against mammalian cells.
The mechanisms underlying the biological activities of these compounds often involve:
- Inhibition of Tubulin Polymerization : Disruption of microtubule dynamics leads to cell cycle arrest.
- Interference with DNA Synthesis : Some derivatives may inhibit topoisomerases or other enzymes involved in DNA replication.
- Induction of Apoptosis : Certain compounds trigger apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
Table 1: Key Structural and Functional Comparisons
Key Observations:
Pyridine Position : The 3-pyridylmethylene group (vs. 4-pyridyl in ) may alter hydrogen-bonding interactions with biological targets, as nitrogen orientation affects binding .
Core Structure : Unlike triazole-based antifungals (e.g., terconazole ), the benzofuran-3-one core lacks a metal-binding heterocycle, suggesting a distinct mechanism of action.
Physicochemical and Pharmacokinetic Properties
Table 2: Estimated Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
